1-Bromo-2-(difluoromethoxy)-4-fluorobenzene
Overview
Description
“1-Bromo-2-(difluoromethoxy)-4-fluorobenzene” is a chemical compound with the molecular formula C7H4BrF3O. It has a molecular weight of 255.03 . The compound is in liquid form .
Physical And Chemical Properties Analysis
“1-Bromo-2-(difluoromethoxy)-4-fluorobenzene” is a liquid . Its molecular weight is 255.03 . More detailed physical and chemical properties are not available in the retrieved data.
Scientific Research Applications
Palladium-Catalyzed Arylations
1-Bromo-2-(difluoromethoxy)-4-fluorobenzene: is used in palladium-catalyzed direct arylations of heteroarenes . This process allows for the efficient synthesis of arylated heteroarenes, which are crucial intermediates in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Synthesis
The compound serves as a precursor for the synthesis of various pharmaceuticals. Its presence is noted in important drugs such as Lumacaftor , used to treat cystic fibrosis, and Difamilast , a nonsteroidal PDE4 inhibitor for atopic dermatitis .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used in the direct arylation of heteroarenes .
Mode of Action
The compound 1-Bromo-2-(difluoromethoxy)-4-fluorobenzene is used in palladium-catalyzed direct arylation of heteroarenes . The reactivity of this compound in the direct arylation of 5-membered ring heteroarenes using palladium catalysis has been explored .
Biochemical Pathways
It is known that the compound is involved in the direct arylation of heteroarenes .
properties
IUPAC Name |
1-bromo-2-(difluoromethoxy)-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-5-2-1-4(9)3-6(5)12-7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXMUSAMMGLTMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669669 | |
Record name | 1-Bromo-2-(difluoromethoxy)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
954235-83-7 | |
Record name | 1-Bromo-2-(difluoromethoxy)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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